2-Thioadenosine
Overview
Description
2-Thioadenosine is a sulfur-containing analog of adenosine, where the oxygen atom in the ribose moiety is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.
Mechanism of Action
Target of Action
2-Thioadenosine primarily targets the ErbB-1 and ErbB-2 tyrosine kinases . These proteins play a crucial role in cell growth and differentiation .
Mode of Action
This compound acts as a selective and irreversible inhibitor of ErbB-1 and ErbB-2 . It achieves this by covalently inactivating ErbB-1 through the modification of a cysteine residue at the active site . This modification disrupts the normal function of the protein, thereby inhibiting its activity .
Biochemical Pathways
It is known that the inhibition of erbb-1 and erbb-2 can disrupt several cellular processes, including cell growth and differentiation . Additionally, this compound is a vital intermediate in the synthesis of cangrelor, a drug that controls platelet reactivity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ErbB-1 and ErbB-2. This inhibition can disrupt cell growth and differentiation, potentially leading to various downstream effects depending on the specific cellular context .
Action Environment
It is known that the compound should be stored in a dark and dry place at 2-8℃ to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Thioadenosine interacts with several enzymes and proteins, most notably ErbB-1 and ErbB-2 . It acts as an inhibitor of these proteins, with an IC50 value of 45 µM for ErbB-2 . The compound achieves this inhibition by covalently inactivating ErbB-1 through the modification of a cysteine residue at the active site .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on ErbB-1 and ErbB-2. These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these proteins, this compound can influence cell function in significant ways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of ErbB-1. It covalently inactivates ErbB-1 by modifying a cysteine residue at the active site . This action results in the inhibition of ErbB-1 and ErbB-2, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effects on ErbB-1 and ErbB-2 are irreversible , suggesting that its impact on cellular function may persist over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. Its primary role is in the inhibition of ErbB-1 and ErbB-2, proteins that play crucial roles in various metabolic processes
Transport and Distribution
Given its molecular interactions with ErbB-1 and ErbB-2, it is likely that the compound is transported to areas of the cell where these proteins are present .
Subcellular Localization
Given its interactions with ErbB-1 and ErbB-2, it is likely that the compound is localized to areas of the cell where these proteins are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioadenosine typically involves the substitution of the oxygen atom in adenosine with a sulfur atom. One common method is the reaction of adenosine with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the reaction temperature, time, and the concentration of reagents. The process may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Thioadenosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Thioadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various sulfur-containing nucleosides and nucleotides.
Biology: The compound is studied for its role in cellular processes and its potential as a modulator of enzyme activity.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an inhibitor of platelet aggregation and its anticancer properties.
Comparison with Similar Compounds
2-Thioadenosine can be compared with other sulfur-containing nucleosides, such as:
2-Methylthioadenosine: Similar to this compound but with a methyl group attached to the sulfur atom.
5’-Thioadenosine: A sulfur analog where the sulfur atom is located at the 5’ position of the ribose moiety.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate enzyme activity and signaling pathways makes it a valuable tool in biochemical and pharmacological research .
Properties
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESOZAUMTUKQX-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195735 | |
Record name | 2-Thioadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43157-50-2 | |
Record name | 2-Thioadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thioadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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